4-(3-(Trifluoromethyl)phenyl)picolinic acid
Overview
Description
4-(3-(Trifluoromethyl)phenyl)picolinic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optoelectronic Applications
Synthesis in Polymer Light-Emitting Devices : A derivative of picolinic acid, including 4-(3-(Trifluoromethyl)phenyl)picolinic acid, was used to synthesize an iridium complex. This complex showed improved optoelectronic properties in double-layer polymer light-emitting devices, exhibiting high luminance efficiency and peak brightness (Xiao et al., 2009).
Phosphorescent Iridium(III) Complexes in OLEDs : Another study synthesized iridium(III) complexes using picolinic acid as an ancillary ligand. These complexes were utilized in red and white organic light-emitting diodes (OLEDs), demonstrating high performance and excellent color stability (Tao et al., 2017).
Catalysis and Coordination Chemistry
Coupling with N-alkylanilines for Catalysis and Molecular Devices : Coupling picolinic acid with N-alkylanilines produced a range of amides, potentially applicable in catalysis, coordination chemistry, and molecular devices. The study also discussed structural preferences and amide bond isomerization (Devi et al., 2015).
Synthesis of Phosphorescent Iridium Complexes : A study synthesized iridium complexes containing trifluoromethyl-substituted phenyl pyridine based ligands, examining their physical properties. The complexes exhibited potential for applications in optoelectronic devices (Xu et al., 2008).
Photocatalytic Activity and Metal-Organic Frameworks
- Photocatalytic Activity in Metal-Organic Frameworks : A novel tricarboxylic acid block with functionalities derived from picolinic acid was used to assemble various coordination compounds. These compounds exhibited diverse structural types and photocatalytic activities for degrading pollutants (Gu et al., 2017).
Photophysical and Electronic Properties
Analysis of Photophysical and Electronic Properties : Research on the synthesis and characterization of iridium(III) complexes with picolinic acid highlighted their photophysical, electrochemical, and electroluminescent properties, relevant for phosphorescent organic light-emitting diodes (Park et al., 2013).
Sensitization of Singlet Oxygen Formation : Iridium corroles with picolinic acid as an axial ligand were found to sensitize singlet oxygen formation efficiently, despite weak near-infrared phosphorescence. This indicates potential for use in photodynamic therapy (Thomassen et al., 2020).
Mixed Ligand Complexes in Spectroscopy : Mixed-ligand complexes of europium(III) and terbium(III) with picolinic acid were synthesized, displaying specific spectroscopic properties useful for understanding ligand effects in coordination chemistry (Sá et al., 1994).
Mechanism of Action
Target of Action
The primary target of 4-(3-(Trifluoromethyl)phenyl)picolinic acid, also known as TFP, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants .
Mode of Action
TFP interacts with its target, AFB5, by docking onto the receptor . This interaction changes the structure of AFB5 and disrupts its ability to bind with zinc, thereby inhibiting its function . This mechanism of action is similar to that of synthetic auxin herbicides .
Biochemical Pathways
It is known that the compound’s interaction with afb5 affects the normal functioning of this protein, which is involved in various cellular processes, including viral replication and packaging .
Pharmacokinetics
The compound’s ability to bind to afb5 suggests that it can be absorbed and distributed within the organism to reach its target
Result of Action
The binding of TFP to AFB5 inhibits the function of this protein, leading to changes at the molecular and cellular levels . In the context of its use as a herbicide, this results in the inhibition of plant growth .
Action Environment
The efficacy and stability of TFP can be influenced by various environmental factors. For instance, the compound’s herbicidal activity may vary depending on the specific plant species and growth conditions
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMIBNVECEDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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